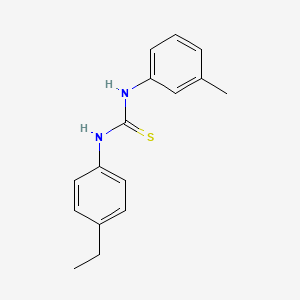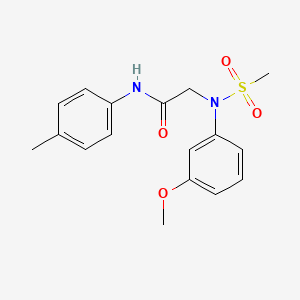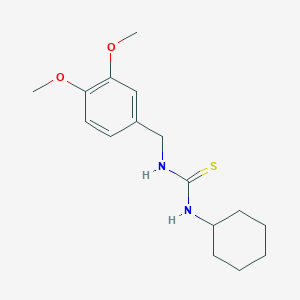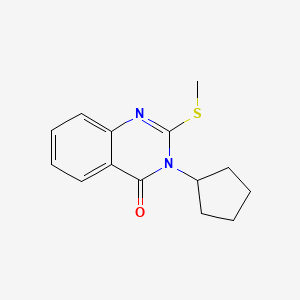
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea, also known as EMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can induce apoptosis, inhibit cell proliferation, and suppress the production of inflammatory cytokines. In vivo studies have shown that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can reduce tumor growth and inflammation in animal models. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to have low toxicity and good bioavailability.
実験室実験の利点と制限
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse applications. However, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential to form insoluble aggregates in solution. These limitations can be addressed through the use of appropriate solvents and formulation strategies.
将来の方向性
There are several future directions for N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea research, including the development of more efficient synthesis methods, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanism of action and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can also be studied for its potential use as a diagnostic tool or therapeutic agent in various diseases, such as cancer and viral infections.
合成法
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be synthesized through various methods, including the reaction between 4-ethylaniline and 3-methylaniline with thiophosgene, the reaction between 4-ethylbenzenesulfonyl chloride and 3-methylbenzenesulfonyl chloride with thiourea, and the reaction between 4-ethylphenylisocyanate and 3-methylphenylisocyanate with thiourea. The yield of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be improved through optimization of reaction conditions, such as temperature, solvent, and catalysts.
科学的研究の応用
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been investigated as a plant growth regulator and pesticide. In material science, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been utilized in the synthesis of metal complexes and polymers.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCMRJNRUJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

